
2-(Chloromethyl)-4-phenylbut-3-yne-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chlormethyl)-4-phenylbut-3-in-1,2-diol ist eine organische Verbindung mit einer einzigartigen Struktur, die eine Chlormethylgruppe, eine Phenylgruppe und eine Butin-Diol-Einheit umfasst. Diese Verbindung ist aufgrund ihrer potenziellen Reaktivität und Anwendungen in der Synthese in verschiedenen Bereichen der Chemie von Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Chlormethyl)-4-phenylbut-3-in-1,2-diol beinhaltet typischerweise die Reaktion geeigneter Ausgangsstoffe unter kontrollierten Bedingungen. Ein übliches Verfahren beinhaltet die Reaktion von 4-Phenylbut-3-in-1,2-diol mit Chlormethylierungsmitteln wie Chlormethylmethylether in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse der Chlormethylgruppe zu verhindern.
Industrielle Produktionsverfahren
Die industrielle Produktion von 2-(Chlormethyl)-4-phenylbut-3-in-1,2-diol kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit verbessern. Darüber hinaus werden Reinigungsschritte wie Destillation oder Umkristallisation eingesetzt, um das Endprodukt zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(Chlormethyl)-4-phenylbut-3-in-1,2-diol kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppen können oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Die Alkin-Einheit kann zu einem Alken oder Alkan reduziert werden.
Substitution: Die Chlormethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen verwendet werden.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder Lithiumaluminiumhydrid kann eingesetzt werden.
Substitution: Nukleophile wie Natriumazid oder Thiolate können unter milden Bedingungen mit der Chlormethylgruppe reagieren.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 4-Phenylbut-3-in-1,2-dion.
Reduktion: Bildung von 4-Phenylbut-3-en-1,2-diol oder 4-Phenylbutan-1,2-diol.
Substitution: Bildung von 2-(Azidomethyl)-4-phenylbut-3-in-1,2-diol oder 2-(Thiomethyl)-4-phenylbut-3-in-1,2-diol.
Wissenschaftliche Forschungsanwendungen
2-(Chlormethyl)-4-phenylbut-3-in-1,2-diol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Aufgrund seiner reaktiven funktionellen Gruppen wurde es als potenzieller biochemischer Messwert untersucht.
Medizin: Es wurde auf sein Potenzial in der Arzneimittelentwicklung, insbesondere in der Synthese pharmakologisch aktiver Verbindungen, untersucht.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(Chlormethyl)-4-phenylbut-3-in-1,2-diol beinhaltet seine reaktiven funktionellen Gruppen. Die Chlormethylgruppe kann eine nukleophile Substitution eingehen, was zur Bildung verschiedener Derivate führt. Die Alkin-Einheit kann an Cycloadditionsreaktionen teilnehmen und cyclische Verbindungen bilden. Diese Reaktionen können gezielt auf bestimmte molekulare Pfade abzielen, was die Verbindung in verschiedenen Anwendungen nützlich macht.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-4-phenylbut-3-yne-1,2-diol involves its reactive functional groups. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The alkyne moiety can participate in cycloaddition reactions, forming cyclic compounds. These reactions can target specific molecular pathways, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(Chlormethyl)-4-methylbut-3-in-1,2-diol
- 2-(Brommethyl)-4-phenylbut-3-in-1,2-diol
- 2-(Chlormethyl)-4-phenylbut-3-en-1,2-diol
Einzigartigkeit
2-(Chlormethyl)-4-phenylbut-3-in-1,2-diol ist aufgrund des Vorhandenseins sowohl einer Chlormethylgruppe als auch eines phenylsubstituierten Alkins einzigartig. Diese Kombination von funktionellen Gruppen bietet eine vielseitige Plattform für verschiedene chemische Umwandlungen, wodurch sie in der synthetischen Chemie und in Forschungsanwendungen wertvoll ist.
Eigenschaften
CAS-Nummer |
191479-41-1 |
|---|---|
Molekularformel |
C11H11ClO2 |
Molekulargewicht |
210.65 g/mol |
IUPAC-Name |
2-(chloromethyl)-4-phenylbut-3-yne-1,2-diol |
InChI |
InChI=1S/C11H11ClO2/c12-8-11(14,9-13)7-6-10-4-2-1-3-5-10/h1-5,13-14H,8-9H2 |
InChI-Schlüssel |
DFLHJZTWOFOUIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC(CO)(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


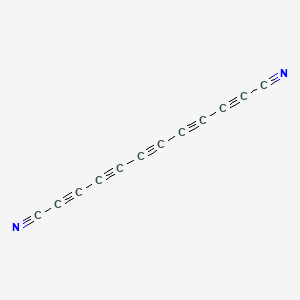
![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)

![Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B12559790.png)
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)

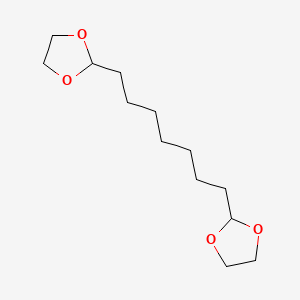
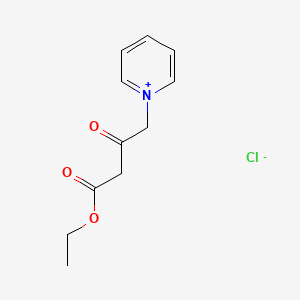

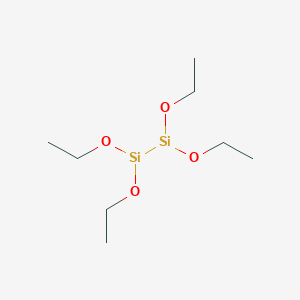
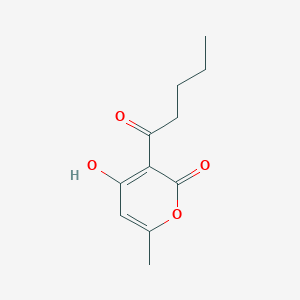
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-](/img/structure/B12559832.png)


